2-(2-Nitrophenylthio)ethanol
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Overview
Description
2-(2-Nitrophenylthio)ethanol is an organic compound with the molecular formula C8H9NO3S It features a nitrophenyl group attached to a thioether and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenylthio)ethanol typically involves the nucleophilic substitution reaction of 2-nitrothiophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the continuous preparation method involves reacting 2-nitrotoluene with formaldehyde under nucleophilic conditions. This method is designed to optimize yield and efficiency while minimizing energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioethers and alcohol derivatives
Scientific Research Applications
2-(2-Nitrophenylthio)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenylthio)ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thioether and ethanol moieties can interact with various biological pathways. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenol: Similar in structure but lacks the thioether and ethanol groups.
2-(2-Nitrophenyl)ethanol: Similar but without the thioether linkage.
2-(2-Nitrophenylthio)acetic acid: Contains a carboxylic acid group instead of an ethanol moiety
Uniqueness
2-(2-Nitrophenylthio)ethanol is unique due to the presence of both a nitrophenyl group and a thioether linkage, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
13287-78-0 |
---|---|
Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-(2-nitrophenyl)sulfanylethanol |
InChI |
InChI=1S/C8H9NO3S/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2 |
InChI Key |
VMYUGEINKTZKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCCO |
Origin of Product |
United States |
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